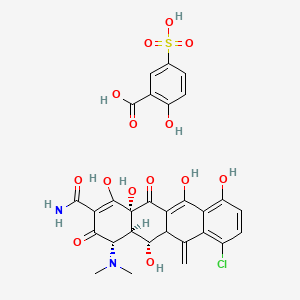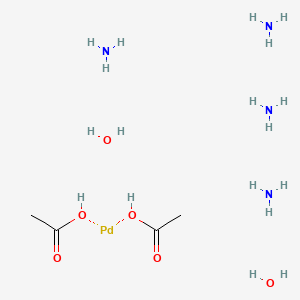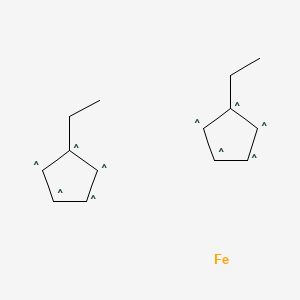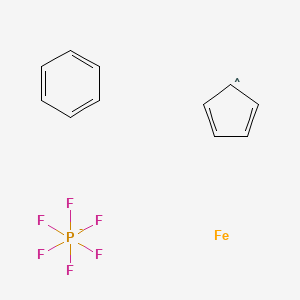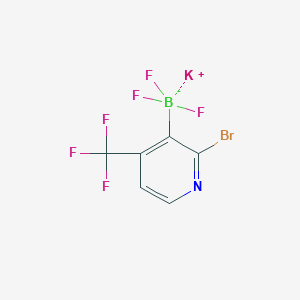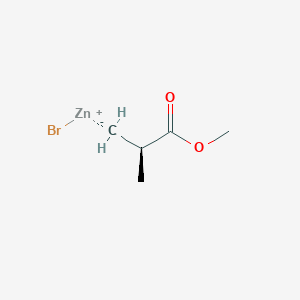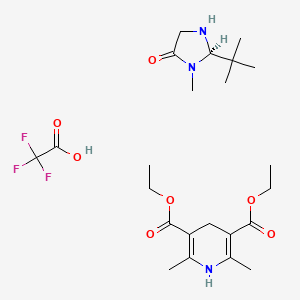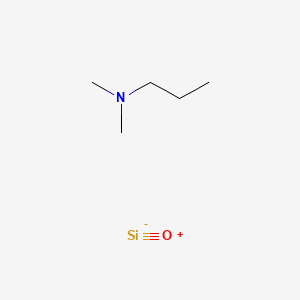
Ytterbium(III) i-propoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(III) i-propoxide, also known as ytterbium(III) isopropoxide, is a chemical compound with the formula C₉H₂₁O₃Yb. It is a coordination complex of ytterbium with isopropoxide ligands. This compound is often used as a catalyst in various chemical reactions due to its unique properties. It appears as an off-white powder and is sensitive to moisture .
Métodos De Preparación
Ytterbium(III) i-propoxide can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium metal with isopropanol in the presence of a catalytic amount of iodine. The reaction typically proceeds as follows: [ \text{Yb} + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Yb(OCH(CH}_3\text{)_2)_3} + 3 \text{H}_2 ] This reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Ytterbium(III) i-propoxide is known to undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form ytterbium(III) oxide.
Reduction: It can be reduced to form ytterbium(II) compounds.
Substitution: It can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Polymerization: It acts as a catalyst in ring-opening polymerization reactions
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ytterbium(III) i-propoxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ytterbium(III) i-propoxide exerts its effects is primarily through its role as a Lewis acid. It can coordinate with various substrates, facilitating their transformation into desired products. In polymerization reactions, it activates monomers, allowing them to react and form polymers. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Ytterbium(III) i-propoxide can be compared with other similar compounds such as:
Ytterbium(III) chloride: Used as a Lewis acid in organic synthesis.
Ytterbium(III) nitrate: Employed in various catalytic processes.
Ytterbium(III) oxide: Utilized in the production of advanced ceramics and materials.
What sets this compound apart is its high reactivity and versatility as a catalyst in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C9H24O3Yb |
|---|---|
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
propan-1-ol;ytterbium |
InChI |
InChI=1S/3C3H8O.Yb/c3*1-2-3-4;/h3*4H,2-3H2,1H3; |
Clave InChI |
ANWPCIPARULLMO-UHFFFAOYSA-N |
SMILES canónico |
CCCO.CCCO.CCCO.[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



